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Compound of Interest

Compound Name: 4-Hepten-1-ol

Cat. No.: B3254830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the cis

((Z)-4-Hepten-1-ol) and trans ((E)-4-Hepten-1-ol) isomers of 4-Hepten-1-ol, a key aliphatic

alcohol. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data to facilitate its identification and characterization in research

and development settings.

Molecular Structure
The structural formula of 4-Hepten-1-ol is C₇H₁₄O, with a molecular weight of approximately

114.19 g/mol .[1][2] The molecule contains a seven-carbon chain with a double bond between

carbons 4 and 5, and a primary alcohol group at position 1.
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Spectroscopic Data
The following tables summarize the available spectroscopic data for the isomers of 4-Hepten-
1-ol.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of

hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for (Z)-4-Hepten-1-ol
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Assignment Chemical Shift (ppm)

Olefinic H (H-4, H-5) 5.49, 5.34

-CH₂-OH (H-1) 3.620

Allylic H (H-3) 2.102

Allylic H (H-6) 2.047

-CH₂- (H-2) 1.620

-CH₂-CH₃ (H-7) 2.72

-CH₃ (H-8) 0.959

Note: Data obtained from ChemicalBook for a spectrum recorded at 399.65 MHz in CDCl₃.

Coupling constant data was not available.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon

environments in a molecule. While specific peak assignments for 4-Hepten-1-ol are not readily

available in public databases, general chemical shift ranges can be predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hepten-1-ol

Carbon Environment Predicted Chemical Shift (ppm)

-CH₃ 10 - 20

-CH₂- (aliphatic) 20 - 40

-CH₂-OH 60 - 70

=CH- (alkene) 120 - 140

Note: These are approximate ranges. The specific chemical shifts will differ between the (E)

and (Z) isomers.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for 4-Hepten-1-ol

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch ~3300 (broad)
Characteristic of the alcohol

hydroxyl group.

C-H stretch (sp³) ~2850-2960 Aliphatic C-H bonds.

C=C stretch ~1650

Alkene double bond. The

intensity is typically weak for

symmetrically substituted

alkenes.

C-O stretch ~1050 Primary alcohol C-O bond.

Note: FTIR spectra for (Z)-4-Hepten-1-ol are noted as available from Bio-Rad

Laboratories/Alfa Aesar, though a detailed peak list is not publicly accessible.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structure. The NIST WebBook

provides mass spectral data for 4-Hepten-1-ol (isomer not specified).[3][4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 4-Hepten-1-ol
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m/z Possible Fragment

114 [M]⁺ (Molecular Ion)

96 [M - H₂O]⁺

81 [M - H₂O - CH₃]⁺

67 [C₅H₇]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Note: The fragmentation pattern can vary slightly between the (E) and (Z) isomers. GC-MS

data is available from the NIST Mass Spectrometry Data Center for both isomers.[1][2]

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of 4-Hepten-1-ol are not widely

published. The following are general methodologies applicable to the acquisition of NMR, IR,

and MS spectra for alkenols.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 4-Hepten-1-ol isomer is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a

spectrum with single lines for each unique carbon. A wider spectral width (e.g., 200-220
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ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are necessary. Techniques like DEPT (Distortionless Enhancement

by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Hepten-1-ol, the spectrum can be obtained

neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively,

an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample

is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A

background spectrum of the empty salt plates or ATR crystal is recorded first and

automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are

co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 4-Hepten-1-ol, Gas Chromatography-

Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas

chromatograph, where it is vaporized and separated from other components. The separated

compound then enters the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural elucidation of an unknown

compound like 4-Hepten-1-ol using a combination of spectroscopic techniques.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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